5-Amino-2-chlorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 5-Amino-2-chlorobenzonitrile has been explored in the context of enhancing the activity of the A1 adenosine receptor. Specifically, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized, with variations in the electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety. These modifications were combined with different substituents at the thiophene C-5 position, which proved to be crucial for the allosteric enhancer activity. The most active compounds in this series were found to have aryl groups at the C-5 position, indicating the significance of this modification in the synthesis of active molecules .
Molecular Structure Analysis
The molecular structure of 2-amino-3,5-dichlorobenzonitrile, a compound structurally similar to 5-Amino-2-chlorobenzonitrile, has been studied using both experimental and theoretical methods. The molecular geometry, vibrational wavenumbers, and thermodynamic parameters were calculated using quantum chemical methods such as MP2 and DFT. These calculations were compared with experimental IR and Raman spectra. The study also included simulations of the dimer form to better understand the solid-state spectra. The results showed a low error rate between the theoretical and experimental data, indicating the reliability of the computational methods used to analyze the molecular structure .
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions involving 5-Amino-2-chlorobenzonitrile, the synthesis of related compounds suggests that the reactivity of such molecules can be significantly altered by substituents at specific positions. The presence of electron-withdrawing or electron-releasing groups and the nature of substituents at the thiophene C-5 position can influence the activity and reactivity of these compounds. This implies that 5-Amino-2-chlorobenzonitrile could also undergo various chemical reactions depending on its substitution pattern, which would be an interesting area for further research .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3,5-dichlorobenzonitrile have been characterized through its vibrational spectra. The experimental and theoretical analysis provided insights into the molecular geometry and atomic charges, which are essential for understanding the physical properties such as stability and reactivity. The thermodynamic parameters calculated for this molecule can give an indication of its behavior under different temperature conditions. Although these properties are for a closely related molecule, they can shed light on the expected properties of 5-Amino-2-chlorobenzonitrile, as both share similar structural features .
Scientific Research Applications
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Chemical Synthesis
- Application : 5-Amino-2-chlorobenzonitrile is used as a reagent in the synthesis of various chemical compounds .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions .
- Results : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired chemical compound .
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One-step selective synthesis
- Application : 5-Amino-2-chlorobenzonitrile can be synthesized from 2-chlorotoluene via ammoxidation .
- Method : A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation in a fixed bed reactor at atmospheric pressure .
- Results : The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS and NH3-TPD to identify the molecular structural changes of the catalysts .
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Organic Building Blocks
- Application : 5-Amino-2-chlorobenzonitrile is used as an organic building block in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions .
- Results : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired chemical compound .
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Precursor to Diphenylmethanimine
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Intermediates in the Preparation of Amidino Ureas
- Application : 5-Amino-2-chlorobenzonitrile can be used as an intermediate in the preparation of amidino ureas, which have antimalarial activity .
- Method : The method involves reacting an R1, R2-benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
- Results : The benzonitrile products are useful as intermediates in the preparation of amidino ureas .
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Pharmacokinetics
- Application : 5-Amino-2-chlorobenzonitrile has high GI absorption and is a BBB permeant. It is also an inhibitor of CYP1A2 and CYP3A4 .
- Method : These properties are determined through various pharmacokinetic studies .
- Results : The results of these studies can be used to predict the behavior of the compound in the body, which is useful for drug development .
Safety And Hazards
properties
IUPAC Name |
5-amino-2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDIMAMYKUTSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451179 | |
Record name | 5-amino-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chlorobenzonitrile | |
CAS RN |
35747-58-1 | |
Record name | 5-amino-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.